molecular formula C15H12F6N2O2 B160661 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane CAS No. 83558-87-6

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

Cat. No. B160661
Key on ui cas rn: 83558-87-6
M. Wt: 366.26 g/mol
InChI Key: MSTZGVRUOMBULC-UHFFFAOYSA-N
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Patent
US05977413

Procedure details

400.0 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and 1200 cc of methanol were put into a 2000-cc four-neck flask equipped with a thermometer, a Dimroth condenser and a stirrer, and stirred therein, to which was added 9.0 g (dry weight) of E196R/W5%Pd. This was heated and kept at 60 to 65° C. with stirring, to which was dropwise added 313.2 g of an aqueous solution of 60% hydrazine monohydrate over a period of 4 hours. After the aqueous hydrazine solution was added, the mixture was stirred for further 30 minutes, and then gradually cooled to room temperature. After the catalyst was removed through filtration, the reaction mixture was concentrated to obtain a crude product of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. The crude yield was 336.8 g (98%). The purity in liquid chromatography was 97.9% (area %).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[C:22]([N+:27]([O-])=O)[CH:21]=2)([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O>CO>[NH2:27][C:22]1[CH:21]=[C:20]([C:11]([C:6]2[CH:7]=[CH:8][C:9]([OH:10])=[C:4]([NH2:1])[CH:5]=2)([C:12]([F:13])([F:14])[F:15])[C:16]([F:17])([F:18])[F:19])[CH:25]=[CH:24][C:23]=1[OH:26]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
1200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a Dimroth condenser and a stirrer, and stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
ADDITION
Type
ADDITION
Details
to which was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
9.0 g (dry weight) of E196R/W5%Pd
TEMPERATURE
Type
TEMPERATURE
Details
This was heated
CUSTOM
Type
CUSTOM
Details
kept at 60 to 65° C.
STIRRING
Type
STIRRING
Details
with stirring, to which
CUSTOM
Type
CUSTOM
Details
of 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
After the aqueous hydrazine solution was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the catalyst was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=C(C=CC1O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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